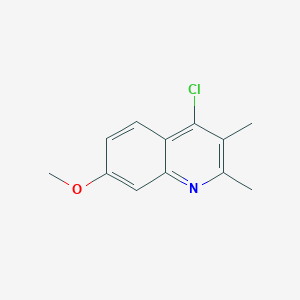![molecular formula C11H20N2O3 B11881290 tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)
tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a methylamino group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (2R)-2-[2-(amino)-2-oxoethyl]azetidine-1-carboxylate
- tert-butyl (2R)-2-[2-(ethylamino)-2-oxoethyl]azetidine-1-carboxylate
Uniqueness
- tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in drug design and organic synthesis.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
Clave InChI |
DSYOYFIIGOKBQV-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)NC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)




